
4-Piperazin-1-yl-quinoline
Descripción general
Descripción
4-Piperazin-1-yl-quinoline is a heterocyclic compound featuring a quinoline core substituted with a piperazine ring at the 4-position. This scaffold is widely recognized in medicinal chemistry for its versatility in drug design, particularly in antimalarial, anti-inflammatory, and central nervous system (CNS)-targeted therapies. The compound’s structure (CAS: 837-52-5) is characterized by a planar quinoline moiety and a flexible piperazine ring, enabling diverse interactions with biological targets .
Key properties include:
Métodos De Preparación
Classical Nucleophilic Aromatic Substitution
Base-Mediated Piperazine Substitution
The most widely reported method involves reacting 4-chloroquinoline derivatives with piperazine under basic conditions. For example, 7-substituted-4-chloro-quinoline reacts with excess piperazine (3 equivalents) and triethylamine in a polar aprotic solvent like DMF at 130–140°C for 6 hours . The workup includes sequential washing with NaHCO₃, water, and brine, followed by precipitation using hexane:chloroform (8:2). This method yields 70–85% pure product but requires chromatographic purification for applications demanding high purity .
A variant using 4,7-dichloroquinoline and piperazine in refluxing methanol (6–10 hours) eliminates the need for bases like triethylamine . Anhydrous piperazine acts as both reactant and base, simplifying the workup. Post-reaction filtration removes unreacted piperazine, and crystallization with water achieves 98.56% purity without chromatography .
Optimized Large-Scale Synthesis
Green Solvent and Reduced Stoichiometry
Patent EP2718268B1 details a scalable, eco-friendly process using methanol as the solvent and ≤3 equivalents of piperazine. Refluxing 4,7-dichloroquinoline with piperazine for 8 hours followed by filtration and solvent removal yields an oil that crystallizes upon water addition. This method avoids toxic solvents (e.g., dichloromethane) and reduces piperazine waste, achieving 94–98% yield with >99% purity after recrystallization .
Table 1: Comparative Analysis of Nucleophilic Substitution Methods
Condition | Traditional Method | Optimized Patent Method |
---|---|---|
Solvent | DMF | Methanol |
Piperazine Equivalents | 3.0 | 2.5–3.0 |
Reaction Time | 6 hours | 8 hours |
Workup | Chromatography | Filtration/Crystallization |
Purity | 70–85% | 98.56% |
Hybrid Synthetic Routes
Quinoline-Piperazine-Urea Hybrids
Recent studies hybridize 4-piperazin-1-yl-quinoline with urea/thiourea groups to enhance bioactivity . For instance, 7-substituted-4-piperazin-1-yl-quinoline is treated with isocyanates/isothiocyanates in DMF at room temperature, yielding urea/thiourea derivatives (e.g., compounds 5–30) . This one-pot method avoids heating and achieves 80–90% yields , though purity depends on recrystallization solvents (hexane:DCM, 3:7) .
Ring Construction via Ethyl Acetoacetate
An alternative route constructs the quinoline core before introducing piperazine. Ethyl acetoacetate condenses with substituted anilines under acidic conditions (p-TsOH, toluene, 110°C), forming 4-hydroxyquinoline intermediates . Subsequent phosphorylation (PPA/POCl₃) and bromination (NBS/AIBN) yield 2-bromo-4-methoxyquinoline , which reacts with Boc-piperazine to form the target compound after deprotection . This method is modular but involves 6–8 steps with cumulative yields of 40–50% .
Impurity Mitigation Strategies
Dimer Formation and Removal
A major challenge in nucleophilic substitution is the formation of 4,7-bis(piperazin-1-yl)quinoline dimer , which arises from over-substitution . The patent method addresses this by:
-
Using methanol’s polarity to suppress dimer solubility.
-
Filtering the hot reaction mixture to remove dimer precipitates.
-
Crystallizing the product with water to exclude residual impurities.
In contrast, older methods required dichloromethane extraction and basification with ammonia, which added complexity and reduced yields .
Critical Analysis of Methodologies
Yield vs. Purity Trade-offs
-
Classical methods prioritize yield (85–95%) but necessitate chromatography .
-
Patent protocols sacrifice minimal yield (94–98%) for exceptional purity (98.56%) via crystallization .
-
Hybrid approaches balance both (80–90% yield, 95% purity) but are limited to specialized derivatives .
Solvent Sustainability
Methanol emerges as a superior solvent due to its low toxicity and ease of removal . Traditional DMF-based routes generate hazardous waste, complicating industrial scaling .
Análisis De Reacciones Químicas
Types of Reactions: 4-Piperazin-1-yl-quinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into tetrahydroquinoline derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the piperazine moiety can be replaced or modified
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are employed under basic or acidic conditions
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
Molecular Formula : C₁₃H₁₅N₃
Molecular Weight : 215.28 g/mol
Appearance : White to off-white solid
Solubility : Soluble in organic solvents like DMSO and ethanol
The compound features a quinoline core substituted with a piperazine moiety, contributing to its unique chemical properties. This structural configuration allows it to interact with various biological targets, making it a valuable scaffold in drug design.
Medicinal Chemistry
4-Piperazin-1-yl-quinoline derivatives have been extensively studied for their antimicrobial , anticancer , and antimalarial activities. The following table summarizes notable biological activities:
The compound's mechanism of action involves inhibition of specific enzymes and receptors, affecting cellular processes such as apoptosis and metabolic regulation.
Research has shown that this compound exhibits various biological properties:
- Antimalarial Activity : It demonstrates potent activity against malaria parasites, making it a candidate for developing new antimalarial drugs.
- Anticancer Properties : Studies indicate that derivatives can selectively target cancer cells while sparing normal cells, suggesting a favorable therapeutic index.
- Neuropharmacological Effects : The compound has been linked to serotonin uptake inhibition, indicating potential applications in treating mood disorders.
Case Studies
Several studies highlight the efficacy of this compound and its derivatives:
- Antimalarial Efficacy Study : A study conducted on infected mice models demonstrated significant reduction in parasitemia when treated with the compound, showcasing its potential as an effective antimalarial agent.
- Breast Cancer Models : In vitro studies indicated that specific derivatives had higher cytotoxicity against MCF-7 breast cancer cells compared to standard treatments like doxorubicin, suggesting promising anticancer properties.
- VEGFR-II Inhibition Study : Research exploring the binding affinity of certain derivatives to VEGFR-II revealed potential for targeting angiogenesis in cancer therapy, providing insights into their mechanism of action in tumor growth inhibition .
Mecanismo De Acción
The mechanism of action of 4-Piperazin-1-yl-quinoline involves its interaction with specific molecular targets. For instance, in its antibacterial activity, it inhibits the synthesis of bacterial DNA by intercalating into the DNA strands, thereby preventing replication and transcription. In cancer cells, it disrupts cellular processes by interfering with key signaling pathways .
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Structural Modifications and Pharmacological Impact
The following table summarizes structural analogs of 4-piperazin-1-yl-quinoline and their biological activities:
Key Observations:
Substituent Position: The 4-position of quinoline is critical for maintaining antimalarial activity. Moving the piperazine to C2 (e.g., 4-methyl-2-piperazinyl analog) disrupts π-π stacking with heme in Plasmodium targets, reducing efficacy . Chlorine at C7 (as in 7-chloro derivatives) enhances lipophilicity and target binding in both antimalarial and anti-inflammatory contexts .
Heterocycle Replacement :
- Replacing piperazine with pyrrolidine (a 5-membered ring) reduces basicity and hydrogen-bonding capacity, leading to lower solubility and potency .
- Quinazoline analogs (e.g., 4-chloro-2-piperazinyl-quinazoline) shift activity toward anticonvulsant effects, likely due to altered interactions with GABA receptors .
Functional Group Additions :
- The trifluoromethyl group in 7-(trifluoromethyl) derivatives improves metabolic stability and blood-brain barrier penetration, making these compounds suitable for CNS disorders .
Actividad Biológica
4-Piperazin-1-yl-quinoline is a compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Derivatives
The core structure of this compound is characterized by a quinoline ring fused with a piperazine moiety. This structural arrangement enhances its interaction with various biological targets, leading to a wide range of pharmacological effects. Notably, derivatives of this compound, such as 7-chloro-4-(piperazin-1-yl)quinoline, have been extensively studied for their therapeutic potential.
Antimalarial Activity
One of the most notable activities of this compound derivatives is their antimalarial efficacy. For instance, N-acylhydrazones derived from 7-chloro-4-piperazin-1-yl-quinoline have demonstrated significant inhibitory effects against Plasmodium falciparum, the causative agent of malaria. Compound F12 inhibited hematin formation, crucial for the parasite's survival, while compound F24 showed superior activity compared to metronidazole, a standard amoebicidal drug .
Anticancer Activity
The anticancer properties of this compound derivatives have been highlighted in several studies. A series of compounds synthesized based on this scaffold exhibited potent cytotoxic effects against various cancer cell lines, including breast (MCF-7) and prostate (PC3) cancers. Notably, one derivative (4q) demonstrated IC50 values of 6.502 µM against MCF-7 cells and 11.751 µM against PC3 cells, comparable to doxorubicin . This anticancer activity is attributed to the inhibition of key signaling pathways involved in tumor growth.
Anti-inflammatory and Analgesic Activities
Research has also indicated that derivatives like 1-(4-(7-chloroquinoline-4-yl)piperazin-1-yl)-2-(4-phenylpiperazin-1-yl)ethanone exhibit significant anti-inflammatory and analgesic properties. In vitro studies using RAW 264.7 murine macrophages showed that these compounds effectively inhibited nitric oxide (NO) production in response to lipopolysaccharide (LPS) stimulation . The most potent derivative achieved a NO inhibition rate of 74.1%, indicating its potential as a therapeutic agent for inflammatory conditions.
The mechanisms underlying the biological activities of this compound involve multiple pathways:
- Inhibition of Enzymatic Activity : Many derivatives act as inhibitors of enzymes such as DNA topoisomerase II, which is crucial for DNA replication in cancer cells .
- Receptor Modulation : Some compounds exhibit selective binding to dopamine receptors (D2/D3), influencing neuroprotective effects that may be beneficial in conditions like Parkinson's disease .
- Reduction of Inflammatory Mediators : The anti-inflammatory effects are primarily mediated through the downregulation of iNOS and COX-2 expression, leading to decreased production of pro-inflammatory cytokines .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of various derivatives:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-Piperazin-1-yl-quinoline derivatives?
The most common method involves nucleophilic substitution of 4,7-dichloroquinoline with excess piperazine in 2-propanol under reflux. After cooling, the crude product is purified via recrystallization to remove impurities (e.g., residual 4,5-dichloroquinoline). Typical yields range from 70–85%, with characterization by -NMR (e.g., δ 8.68 ppm for quinoline protons) and melting point analysis (112–114°C) .
Q. Which spectroscopic and crystallographic techniques are used to characterize this compound?
- NMR spectroscopy : Proton signals for the quinoline core (e.g., δ 8.68 ppm) and piperazine protons (δ 2.93–3.12 ppm) confirm substitution .
- X-ray crystallography : Single-crystal studies reveal hydrogen-bonded chains (N–H⋯N interactions) and non-merohedral twinning, resolved using refinement tools in SHELXL .
Q. What in vitro assays evaluate the anti-inflammatory activity of this compound derivatives?
- Nitric oxide (NO) inhibition : Tested in lipopolysaccharide (LPS)-stimulated macrophages to measure cytokine suppression.
- In vivo models : Carrageenan-induced paw edema in rodents assesses peripheral anti-inflammatory effects, with dose-dependent inhibition (e.g., 30–50 mg/kg) .
Q. How does the piperazine moiety influence pharmacological activity?
Piperazine enhances solubility and receptor binding via hydrogen bonding and conformational flexibility. For example, it improves dopamine D3 receptor selectivity in quinoline-piperazine hybrids by optimizing steric and electronic interactions .
Advanced Research Questions
Q. How can non-merohedral twinning in X-ray crystallography of this compound be resolved?
- Use SHELXL refinement with twin laws (e.g., components 0.622/0.378) and isotropic refinement of N–H hydrogen atoms.
- Validate using OLEX2 for structure solution and analysis, which integrates twinning detection and hydrogen-bond network visualization .
Q. What strategies optimize the synthesis of this compound derivatives for selective receptor binding?
- Structure-activity relationship (SAR) : Introduce substituents at the quinoline 7-position (e.g., Cl, CF) to enhance affinity. For dopamine D3 receptors, arylpiperazine extensions (e.g., 4-phenylpiperazine) improve selectivity over D2 receptors by 100-fold .
- Parallel synthesis : Use Mannich reactions or reductive amination to generate diverse libraries, followed by high-throughput screening .
Q. How to address discrepancies in biological activity data across derivatives?
- Dose-response analysis : Confirm activity trends using multiple concentrations (e.g., IC values).
- Metabolic stability assays : Test liver microsome stability to rule out false negatives due to rapid degradation .
Q. What computational methods support structural optimization of this compound derivatives?
- Molecular docking : Use AutoDock or Schrödinger Suite to predict binding modes in target proteins (e.g., malaria PfATP4 or dopamine receptors).
- DFT calculations : Analyze electron distribution in the quinoline ring to guide electrophilic substitution .
Q. Methodological Considerations
- Crystallography : For complex twins, combine SHELXD (phase determination) with SHELXE (density modification) .
- Biological assays : Include positive controls (e.g., indomethacin for anti-inflammatory assays) and validate via Western blot for protein targets .
- Synthetic purity : Monitor reactions by TLC and use preparative HPLC for challenging separations (e.g., regioisomers) .
Propiedades
IUPAC Name |
4-piperazin-1-ylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3/c1-2-4-12-11(3-1)13(5-6-15-12)16-9-7-14-8-10-16/h1-6,14H,7-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGSWRHKBLLDUHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=NC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30364187 | |
Record name | 4-Piperazin-1-yl-quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30364187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118306-89-1 | |
Record name | 4-Piperazin-1-yl-quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30364187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 118306-89-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.